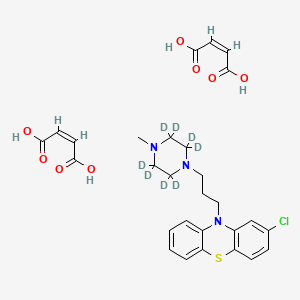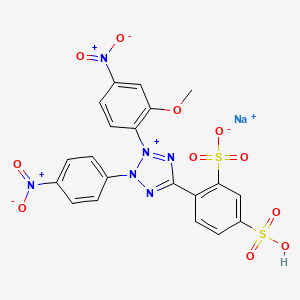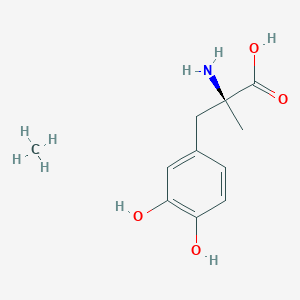
FAD trianion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavin adenine dinucleotide trianion is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is a trianion form of flavin adenine dinucleotide, arising from the deprotonation of the diphosphate hydroxyl groups and the imide nitrogen . Flavin adenine dinucleotide plays a crucial role in biological systems as an electron carrier, participating in redox reactions essential for cellular respiration and energy production .
準備方法
Flavin adenine dinucleotide trianion can be prepared by dissolving flavin adenine dinucleotide powder in a phosphate buffer solution and adjusting the pH by adding hydrochloric acid or sodium hydroxide . The working concentration of flavin adenine dinucleotide is typically around 0.05 mg/mL. Industrial production methods involve the biosynthesis of flavin adenine dinucleotide from riboflavin through the action of riboflavin kinase and flavin adenine dinucleotide synthase enzymes .
化学反応の分析
Flavin adenine dinucleotide trianion undergoes various types of chemical reactions, including oxidation, reduction, and electron transfer reactions. It can exist in four redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . The fully oxidized form of flavin adenine dinucleotide accepts two electrons and two protons to become flavin adenine dinucleotide hydroquinone. Common reagents used in these reactions include molecular oxygen, ferricyanides, and other electron acceptors . Major products formed from these reactions include reduced forms of flavin adenine dinucleotide and oxidized substrates.
科学的研究の応用
Flavin adenine dinucleotide trianion has numerous scientific research applications across various fields:
作用機序
The mechanism of action of flavin adenine dinucleotide trianion involves its role as an electron carrier in redox reactions. It participates in the reversible conversion of substrates by accepting or donating electrons and protons. The molecular targets of flavin adenine dinucleotide include various dehydrogenases and oxidases, which utilize flavin adenine dinucleotide as a cofactor to facilitate electron transfer . The pathways involved in its action include the electron transport chain and other metabolic pathways essential for energy production .
類似化合物との比較
Flavin adenine dinucleotide trianion is unique compared to other similar compounds due to its ability to exist in multiple redox states and its role as a versatile electron carrier. Similar compounds include:
Flavin mononucleotide: Another redox-active coenzyme that participates in similar biochemical reactions but lacks the adenine moiety present in flavin adenine dinucleotide.
Nicotinamide adenine dinucleotide: A coenzyme involved in redox reactions, but it primarily participates in two-electron transfers, unlike the one- or two-electron transfers facilitated by flavin adenine dinucleotide.
Nicotinamide adenine dinucleotide phosphate: Similar to nicotinamide adenine dinucleotide but involved in anabolic reactions and cellular defense mechanisms.
Flavin adenine dinucleotide trianion’s unique ability to participate in both one- and two-electron transfers and its involvement in a wide range of biochemical processes make it a vital component in biological systems.
特性
分子式 |
C27H30N9O15P2-3 |
|---|---|
分子量 |
782.5 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/p-3/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChIキー |
VWWQXMAJTJZDQX-UYBVJOGSSA-K |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid;methane;hydrate](/img/structure/B10799829.png)
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799843.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)


![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)

![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799907.png)
![(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate;methane](/img/structure/B10799910.png)


![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)
